(3S)-heptan-3-ol
Overview
Description
(3S)-heptan-3-ol is an organic compound classified as a secondary alcohol. It is a chiral molecule, meaning it has a non-superimposable mirror image. The compound has the molecular formula C7H16O and is characterized by a hydroxyl group (-OH) attached to the third carbon of a seven-carbon chain. The (3S) designation indicates the specific spatial configuration of the molecule, which is important in determining its chemical behavior and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
(3S)-heptan-3-ol can be synthesized through several methods. One common approach involves the reduction of the corresponding ketone, (3S)-heptan-3-one, using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.
Industrial Production Methods
In industrial settings, this compound can be produced through catalytic hydrogenation of (3S)-heptan-3-one. This process involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under hydrogen gas pressure. The reaction is carried out in a suitable solvent, often ethanol or methanol, at elevated temperatures and pressures to achieve high yields.
Chemical Reactions Analysis
Types of Reactions
(3S)-heptan-3-ol undergoes various chemical reactions, including:
Oxidation: The alcohol can be oxidized to (3S)-heptan-3-one using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: It can be reduced to heptane using strong reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetone or PCC in dichloromethane (DCM).
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Thionyl chloride (SOCl2) in pyridine or phosphorus tribromide (PBr3) in DCM.
Major Products
Oxidation: (3S)-heptan-3-one.
Reduction: Heptane.
Substitution: (3S)-3-chloroheptane or (3S)-3-bromoheptane.
Scientific Research Applications
(3S)-heptan-3-ol has various applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound serves as a model substrate in enzymatic studies to understand the specificity and mechanism of alcohol dehydrogenases.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of chiral drugs.
Industry: this compound is used in the production of fragrances and flavors due to its pleasant odor.
Mechanism of Action
The mechanism of action of (3S)-heptan-3-ol involves its interaction with specific molecular targets, such as enzymes. For example, in enzymatic oxidation, the hydroxyl group of this compound is oxidized to a carbonyl group by alcohol dehydrogenase, which involves the transfer of hydrogen atoms to the enzyme’s cofactor, typically NAD+ or NADP+. This process is crucial in metabolic pathways where this compound serves as an intermediate.
Comparison with Similar Compounds
Similar Compounds
(3R)-heptan-3-ol: The enantiomer of (3S)-heptan-3-ol with a different spatial configuration.
Heptan-2-ol: A positional isomer with the hydroxyl group on the second carbon.
Heptan-4-ol: Another positional isomer with the hydroxyl group on the fourth carbon.
Uniqueness
This compound is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties. Its enantiomer, (3R)-heptan-3-ol, may exhibit different reactivity and interactions with chiral environments, making this compound valuable in stereoselective synthesis and research.
Properties
IUPAC Name |
(3S)-heptan-3-ol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O/c1-3-5-6-7(8)4-2/h7-8H,3-6H2,1-2H3/t7-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZKSECIXORKHQS-ZETCQYMHSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@H](CC)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20426425 | |
Record name | (3S)-heptan-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20426425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26549-25-7 | |
Record name | (3S)-heptan-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20426425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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